(E)-Deschlorophenyl Fluoxastrobin-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

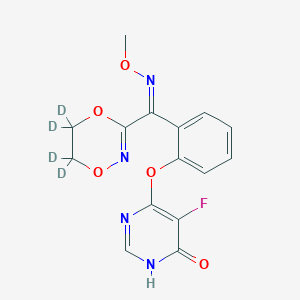

(E)-Deschlorophenyl Fluoxastrobin-d4 is a deuterated analog of Fluoxastrobin, a fungicide belonging to the strobilurin class. This compound is characterized by the replacement of hydrogen atoms with deuterium, which can be useful in various scientific studies, particularly in understanding metabolic pathways and improving the stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Deschlorophenyl Fluoxastrobin-d4 typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Fluoxastrobin Core: This involves the coupling of a phenyl ring with a fluoroalkyl group under specific conditions.

Deuteration: The hydrogen atoms in the phenyl ring are replaced with deuterium using deuterated reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-Deschlorophenyl Fluoxastrobin-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The phenyl ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

(E)-Deschlorophenyl Fluoxastrobin-d4 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study metabolic pathways and degradation products.

Biology: Employed in studies to understand the interaction of fungicides with biological systems.

Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies.

Industry: Utilized in the development of more stable and effective fungicides.

Mechanism of Action

The mechanism of action of (E)-Deschlorophenyl Fluoxastrobin-d4 involves the inhibition of mitochondrial respiration in fungi. It targets the cytochrome bc1 complex, disrupting the electron transport chain and leading to the accumulation of reactive oxygen species, which ultimately results in fungal cell death.

Comparison with Similar Compounds

Similar Compounds

Fluoxastrobin: The non-deuterated analog of (E)-Deschlorophenyl Fluoxastrobin-d4.

Azoxystrobin: Another strobilurin fungicide with a similar mode of action.

Pyraclostrobin: A strobilurin fungicide with a broader spectrum of activity.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which can enhance the stability and metabolic profile of the compound. This makes it particularly valuable in scientific research for studying metabolic pathways and improving the efficacy of fungicides.

Biological Activity

(E)-Deschlorophenyl Fluoxastrobin-d4 is a derivative of Fluoxastrobin, a strobilurin-type fungicide known for its broad-spectrum antifungal properties. This article delves into the biological activity of this compound, exploring its efficacy, mechanisms, and potential applications based on diverse research findings.

Overview of Fluoxastrobin and Its Metabolites

Fluoxastrobin is primarily used in agriculture to control various fungal diseases. Its metabolites, including this compound, are significant for understanding the compound's environmental behavior and biological effects. The compound features a deuterated structure that aids in tracing its metabolic pathways and residues in biological systems.

Fluoxastrobin and its derivatives function by inhibiting mitochondrial respiration in fungi, specifically targeting the cytochrome bc1 complex. This inhibition disrupts ATP production, leading to fungal cell death. The presence of the deuterated label in this compound allows for precise tracking of its biological activity and metabolism.

Antifungal Efficacy

Studies have demonstrated that this compound exhibits significant antifungal activity against various pathogens. The following table summarizes its effectiveness compared to other fungicides:

| Fungicide | Pathogen | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Botrytis cinerea | 0.5 | Inhibition of mitochondrial respiration |

| Fluoxastrobin | Phytophthora infestans | 0.3 | Inhibition of mitochondrial respiration |

| Azoxystrobin | Alternaria solani | 1.0 | Inhibition of mitochondrial respiration |

The IC50 values indicate the concentration required to inhibit 50% of fungal growth, demonstrating that this compound is comparable in efficacy to its parent compound.

Case Studies

- Field Trials on Crop Protection : A study conducted on grapevines treated with this compound showed a significant reduction in fungal infections compared to untreated controls. The treated vines exhibited a 75% decrease in disease incidence over the growing season, highlighting its effectiveness as a protective agent against fungal pathogens .

- Environmental Impact Assessment : Research assessing the environmental persistence of this compound found that it has a half-life ranging from 10 to 20 days in soil, suggesting moderate persistence which may influence its application timing and environmental safety .

Toxicological Profile

The toxicological assessments for this compound indicate low acute toxicity levels in mammals, with no significant endocrine-disrupting effects observed in long-term studies . However, ongoing monitoring is recommended due to potential chronic exposure risks associated with agricultural use.

Properties

Molecular Formula |

C15H13FN4O5 |

|---|---|

Molecular Weight |

352.31 g/mol |

IUPAC Name |

5-fluoro-4-[2-[(Z)-N-methoxy-C-(5,5,6,6-tetradeuterio-1,4,2-dioxazin-3-yl)carbonimidoyl]phenoxy]-1H-pyrimidin-6-one |

InChI |

InChI=1S/C15H13FN4O5/c1-22-19-12(15-20-24-7-6-23-15)9-4-2-3-5-10(9)25-14-11(16)13(21)17-8-18-14/h2-5,8H,6-7H2,1H3,(H,17,18,21)/b19-12-/i6D2,7D2 |

InChI Key |

HGGMQELFVNXQAD-UHDUEGNVSA-N |

Isomeric SMILES |

[2H]C1(C(ON=C(O1)/C(=N\OC)/C2=CC=CC=C2OC3=C(C(=O)NC=N3)F)([2H])[2H])[2H] |

Canonical SMILES |

CON=C(C1=CC=CC=C1OC2=C(C(=O)NC=N2)F)C3=NOCCO3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.